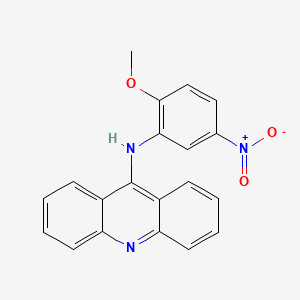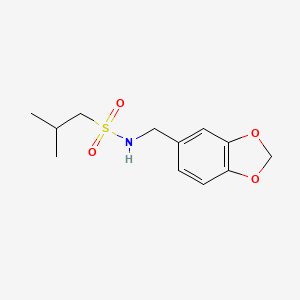![molecular formula C15H17N3O3S B6070890 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(2-phenoxyethyl)acetamide](/img/structure/B6070890.png)
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(2-phenoxyethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(2-phenoxyethyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. This compound is also known by its chemical name, clopidogrel. It is a thienopyridine derivative and is used as an antiplatelet agent. The purpose of
作用機序
Clopidogrel works by inhibiting the binding of adenosine diphosphate (ADP) to its platelet receptor, P2Y12. This prevents the activation of platelets and the formation of blood clots. Clopidogrel is a prodrug, which means that it needs to be metabolized by the liver to its active form. The active metabolite irreversibly binds to the P2Y12 receptor, resulting in a prolonged antiplatelet effect.
Biochemical and Physiological Effects
Clopidogrel has been shown to have a number of biochemical and physiological effects. It has been shown to reduce platelet aggregation, inhibit the release of platelet-derived growth factor, and reduce the expression of adhesion molecules on platelets. Clopidogrel has also been shown to have anti-inflammatory effects, reducing the production of cytokines and chemokines.
実験室実験の利点と制限
Clopidogrel has a number of advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action. It is also readily available and can be easily synthesized. However, clopidogrel has some limitations for use in lab experiments. It has a short half-life and requires metabolic activation, which can make it difficult to use in certain experimental settings. It also has potential off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are a number of future directions for research related to clopidogrel. One area of interest is the development of new antiplatelet agents that have fewer off-target effects and are more effective in preventing thrombotic events. Another area of interest is the development of personalized medicine approaches that can identify patients who are most likely to benefit from clopidogrel therapy. Additionally, there is ongoing research into the use of clopidogrel in the treatment of other conditions, such as cancer and Alzheimer's disease.
合成法
Clopidogrel is synthesized by a multistep process that involves the reaction of 2-chloroacetyl chloride with 4,6-dimethoxypyrimidine in the presence of a base. The resulting compound is then reacted with thioacetic acid to form the thiol derivative. The final step involves the reaction of the thiol derivative with 2-phenoxyethylamine to form clopidogrel.
科学的研究の応用
Clopidogrel has been extensively studied for its antiplatelet effects. It is used in the prevention of thrombotic events, such as myocardial infarction, stroke, and peripheral arterial disease. It is also used in the treatment of acute coronary syndrome and for patients undergoing percutaneous coronary intervention. Clopidogrel has been shown to be effective in reducing the risk of cardiovascular events in patients with these conditions.
特性
IUPAC Name |
2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-11-9-13(19)18-15(17-11)22-10-14(20)16-7-8-21-12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,16,20)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXHUQGHQSWMAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)NCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-N-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B6070814.png)
![N-(4-{[4-(piperidin-1-ylsulfonyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B6070826.png)
![5-[(2,5-dimethyl-1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrol-3-yl)methylene]-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6070838.png)
![N-(2,5-dimethylphenyl)-2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6070843.png)
![N-{[1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl]methyl}-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B6070845.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methyl-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B6070858.png)
![N-(3-methoxypropyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6070868.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6070876.png)

![1-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)-N,N-diethyl-3-pyrrolidinamine](/img/structure/B6070895.png)
acetic acid](/img/structure/B6070897.png)

![3-[({1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B6070917.png)
![N-(4-fluorophenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinamine](/img/structure/B6070920.png)